1,3-Di(1H-imidazol-1-yl)benzene

Catalog No.
S3466244
CAS No.
69506-91-8
M.F
C12H10N4
M. Wt
210.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Di(1H-imidazol-1-yl)benzene

CAS Number

69506-91-8

Product Name

1,3-Di(1H-imidazol-1-yl)benzene

IUPAC Name

1-(3-imidazol-1-ylphenyl)imidazole

Molecular Formula

C12H10N4

Molecular Weight

210.23 g/mol

InChI

InChI=1S/C12H10N4/c1-2-11(15-6-4-13-9-15)8-12(3-1)16-7-5-14-10-16/h1-10H

InChI Key

GDWGYEKGZJOUHE-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)N2C=CN=C2)N3C=CN=C3

Canonical SMILES

C1=CC(=CC(=C1)N2C=CN=C2)N3C=CN=C3

Scientific research on 1,3-Di(1H-imidazol-1-yl)benzene explores its potential applications due to the presence of the imidazole groups. Imidazole rings are found in essential biological molecules like histidine, a constituent of proteins, and histamine, a signaling molecule involved in allergic responses . The research focuses on the following areas:

  • Metal coordination

    The nitrogen atoms in the imidazole groups can bind to metal ions. This property makes 1,3-Di(1H-imidazol-1-yl)benzene a candidate for developing new catalysts or materials with specific functionalities .

  • Medicinal chemistry

    The imidazole ring is present in various pharmaceuticals. Researchers are exploring if 1,3-Di(1H-imidazol-1-yl)benzene can serve as a scaffold for designing new drugs [PubChem, CID: 11333294].

1,3-Di(1H-imidazol-1-yl)benzene is an organic compound with the molecular formula C12_{12}H10_{10}N4_{4}. This compound features two imidazole rings connected to a benzene ring at the 1 and 3 positions, forming a symmetrical structure. The InChI key for this compound is GDWGYEKGZJOUHE-UHFFFAOYSA-N, which is useful for identifying it in chemical databases .

The imidazole moiety is known for its diverse chemical properties and biological activities, making 1,3-Di(1H-imidazol-1-yl)benzene a compound of significant interest in both synthetic and medicinal chemistry.

, including:

  • Coordination Chemistry: The nitrogen atoms in the imidazole rings can coordinate with metal ions, forming metal complexes that exhibit unique structural and electronic properties.
  • Substitution Reactions: The compound can undergo electrophilic substitution reactions typical of aromatic compounds, allowing for further functionalization.
  • Formation of Metal-Organic Frameworks (MOFs): This compound has been utilized to synthesize MOFs by coordinating with metal ions under hydrothermal conditions, leading to materials with potential applications in gas storage and sensing .

Imidazole derivatives are known for their broad range of biological activities. 1,3-Di(1H-imidazol-1-yl)benzene has been studied for its potential interactions with biological targets:

  • Enzyme Interaction: The compound can bind with various enzymes and proteins, influencing their activity through coordination with metal ions.
  • Pharmacological Properties: Some derivatives exhibit anti-inflammatory and antimicrobial properties, suggesting potential therapeutic applications .
  • Cellular Effects: The imidazole rings may affect cellular processes by modulating gene expression and signaling pathways.

Several methods exist for synthesizing 1,3-Di(1H-imidazol-1-yl)benzene:

  • Coupling Reaction: One common method involves the reaction of 1,3-dibromobenzene with imidazole in the presence of potassium carbonate and copper(I) iodide as catalysts. The reaction typically occurs in dimethyl sulfoxide at elevated temperatures (around 120°C) for several hours .
  • Metal Salt Reactions: The compound can also be synthesized through reactions involving metal salts and mixed organic ligands, leading to various coordination complexes that incorporate 1,3-Di(1H-imidazol-1-yl)benzene as a ligand .

The unique structural properties of 1,3-Di(1H-imidazol-1-yl)benzene lend themselves to various applications:

  • Sensing Materials: Due to its ability to form complexes with metal ions, it has been used in developing sensors for detecting specific ions and molecules.
  • Catalysts: The compound's coordination chemistry allows it to act as a catalyst in various organic reactions.
  • Material Science: Its incorporation into MOFs opens avenues for applications in gas storage, separation technologies, and catalysis .

Research on the interactions of 1,3-Di(1H-imidazol-1-yl)benzene focuses on its binding affinity with metal ions and biomolecules:

  • Metal Coordination: Studies show that the compound forms stable complexes with transition metals like nickel and cadmium, which can be characterized using techniques like X-ray crystallography .
  • Biochemical Pathways: Interaction studies indicate that the compound may influence several biochemical pathways through its binding interactions with enzymes and proteins .

Several compounds exhibit structural similarities to 1,3-Di(1H-imidazol-1-yl)benzene. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-(1H-Imidazol-1-yl)aniline hydrochlorideC9_{9}H10_{10}N3_{3}ClContains an imidazole ring attached to an aniline structure.
4-(Imidazol-4-yl)-phenolC9_{9}H8_{8}N2_{2}OFeatures an imidazole ring para to a hydroxyl group.
1,3,5-Tri(1H-imidazol-1-yl)benzeneC15_{15}H12_{12}N6_{6}Contains three imidazole rings attached to a benzene core.

Uniqueness

What sets 1,3-Di(1H-imidazol-1-yl)benzene apart from these compounds is its specific arrangement of two imidazole rings at the ortho positions of a benzene ring. This configuration enhances its ability to form stable metal complexes while also providing unique electronic properties beneficial for various applications in materials science and biochemistry .

The synthesis of 1,3-di(1H-imidazol-1-yl)benzene typically involves nucleophilic aromatic substitution reactions between imidazole and 1,3-dihalobenzenes under alkaline conditions. For instance, reacting 1,3-dibromobenzene with imidazole in the presence of potassium carbonate yields the ligand in moderate-to-high purity. Solvothermal methods further refine the product by eliminating volatile byproducts, as demonstrated in the preparation of cadmium(II) coordination polymers.

Table 1: Comparison of Synthetic Approaches for 1,3-Di(1H-imidazol-1-yl)benzene Derivatives

MethodConditionsYield (%)PurityKey Application
Nucleophilic substitutionK₂CO₃, DMF, 120°C, 24 h65–75>95%Ligand synthesis
SolvothermalEthanol/water, 160°C, 72 h80–90>99%Cd(II) polymer synthesis
MechanochemicalBall milling, RT, 4 h70–80>90%Eco-friendly synthesis

Mechanochemical approaches, such as ball milling, offer solvent-free alternatives. For example, grinding 1,3-dibromobenzene with imidazole and a base produces the ligand with reduced environmental impact. These methods are particularly advantageous for scaling production while maintaining structural integrity.

Ligand Design Principles in Metal-Organic Coordination Architectures

The geometry of 1,3-di(1H-imidazol-1-yl)benzene allows for predictable coordination modes. Its two imidazole groups adopt a trans configuration on the benzene ring, facilitating the formation of bridging motifs with metal ions. Structural modifications, such as introducing methyl groups or altering linker lengths, significantly influence framework dimensionality.

For instance, substituting imidazole with 2-methylimidazole in 1,3-bis(2-methyl-1H-imidazol-1-yl)benzene enhances steric hindrance, favoring 2D layered structures over 3D networks. Similarly, replacing the benzene core with a methylene-spaced analog (1,3-bis((1H-imidazol-1-yl)methyl)benzene) introduces flexibility, enabling interpenetrated frameworks.

Key Design Considerations:

  • Rigidity vs. Flexibility: Rigid ligands promote open frameworks, while flexible variants enable dynamic structural responses to guest molecules.
  • Substituent Effects: Electron-donating groups (e.g., methyl) stabilize metal-ligand bonds, whereas electron-withdrawing groups (e.g., nitro) alter redox properties.
  • Coordination Geometry: The ligand’s 120° angle between imidazole groups favors hexagonal or tetragonal metal node arrangements, as seen in zinc(II) perchlorate complexes.

Structural Modulation Through Solvothermal and Mechanochemical Approaches

Solvothermal synthesis remains the gold standard for producing crystalline coordination polymers. For example, reacting 1,3-di(1H-imidazol-1-yl)benzene with cadmium nitrate under solvothermal conditions (160°C, 72 h) yields a 2D grid-like structure with strong fluorescence. Varying solvents (e.g., DMF vs. water) controls crystallinity, while temperature adjustments prevent framework interpenetration.

Table 2: Impact of Metal Ions on Framework Topology

Metal IonLigandStructure TypeApplicationSource
Cd(II)1,3-Bis(2-methylimidazolyl)benzene2D layerPhotocatalysis
Zn(II)1,3,5-Tris(imidazolyl)benzene3D interpenetratedCO₂ adsorption
Co(II)1,3-Di(imidazolyl)benzene3D porousMagnetic materials

Mechanochemical methods, such as ball milling, enable rapid synthesis of metastable phases. Grinding 1,3-di(1H-imidazol-1-yl)benzene with zinc acetate produces a polymorph distinct from solvothermal products, highlighting the method’s utility for exploring unconventional architectures.

Metal-Ligand Coordination Modes and Bonding Geometries

1,3-Di(1H-imidazol-1-yl)benzene functions as a bis-monodentate or bis-bridging ligand, leveraging its two imidazole groups to coordinate transition metals. Each imidazole moiety contains three nitrogen atoms, with the sp²-hybridized N3 atom serving as the primary donor site due to its lone pair availability [4]. The ligand adopts a meta-substituted benzene backbone, creating a 120° angle between imidazole rings that predisposes it to form angular coordination geometries.

Common coordination modes include:

  • Monodentate binding: A single imidazole nitrogen coordinates to one metal center, observed in discrete complexes with Cu(I) or Ag(I) [4].
  • Bridging μ₂-mode: Both imidazole groups link adjacent metal nodes, prevalent in Zn(II) and Cd(II) frameworks [4] [7].
  • Higher-order bridging: In rare cases, the ligand participates in μ₃-coordination when paired with lanthanides, though steric constraints often limit this behavior .

The ligand’s rigidity enforces predictable metal-ligand bond angles (typically 60–120°), which direct framework topology. For example, Cd(II) complexes exhibit tetrahedral coordination spheres with bond angles near 109.5°, while octahedral Co(II) centers form 90° angles [4]. This geometric control enables precise engineering of pore sizes and channel dimensions in MOFs.

Topological Diversity in 1D/2D/3D Framework Architectures

The ligand’s meta-substitution pattern and conformational rigidity promote the assembly of frameworks with varying dimensionality:

One-Dimensional (1D) Chains

Linear coordination polymers form when the ligand bridges metal centers in a zigzag fashion. For instance, reaction with Mn(II) nitrate yields a 1D chain structure with repeating [Mn(1,3-di(1H-imidazol-1-yl)benzene)(NO₃)₂] units, where nitrate anions occupy axial positions [7]. These chains often stack via π-π interactions (3.4–3.7 Å spacing) between imidazole and benzene rings [5].

Two-Dimensional (2D) Layers

Sheet-like architectures arise when the ligand connects metal nodes in orthogonal directions. A representative example is the [Cd₂(1,3-di(1H-imidazol-1-yl)benzene)₂(NDC)(H₂O)₂] framework (NDC = 2,6-naphthalenedicarboxylate), which forms a 2D grid with 12.8 × 14.2 Å pores [4]. The naphthalene linkers interdigitate between layers, creating a 3D supramolecular network stabilized by van der Waals forces.

Three-Dimensional (3D) Networks

Threefold interpenetrating frameworks dominate 3D topologies. The [Ni(1,3-di(1H-imidazol-1-yl)benzene)₁.₅(SO₄)] structure exhibits a pcu (primitive cubic) topology with 8.9 Å pore channels, while interpenetration reduces the effective pore size to 4.2 Å [4]. Such interpenetration enhances structural stability but often compromises gas adsorption capacity.

Structure-Property Relationships in Porous Coordination Polymers

The interplay between ligand geometry, metal coordination preferences, and framework topology dictates functional properties:

Porosity and Gas Sorption

MOFs derived from 1,3-di(1H-imidazol-1-yl)benzene exhibit moderate surface areas (BET: 300–800 m²/g) [4]. Framework flexibility allows dynamic pore adjustment: the [Cd(1,3-di(1H-imidazol-1-yl)benzene)(NO₃)₂] framework shows a 23% volume expansion upon CO₂ adsorption at 273 K, enabling selective CO₂/N₂ separation (selectivity ratio: 18.7 at 1 bar) [4].

Luminescence and Sensing

d¹⁰ metal centers (e.g., Zn²⁺, Cd²⁺) confer luminescent properties. The Zn(II) framework [Zn(1,3-di(1H-imidazol-1-yl)benzene)(NDC)] emits at 435 nm (λₑₓ = 320 nm), with quenching efficiency >90% for nitrobenzene vapor due to electron-deficient analyte-ligand interactions [4].

Catalytic Activity

Open metal sites in partially coordinated frameworks serve as Lewis acid catalysts. The Cu(I) derivative [Cu(1,3-di(1H-imidazol-1-yl)benzene)Cl] catalyzes cycloaddition of CO₂ to epoxides with 89% conversion under solvent-free conditions . Activity correlates with metal electronegativity (Cu: χ = 1.90) and framework accessibility.

Luminescent Sensor Development for Environmental Analytes

The luminescent properties of 1,3-Di(1H-imidazol-1-yl)benzene-based metal-organic frameworks have enabled the development of highly sensitive environmental sensors [11] [12]. The compound's electronic structure facilitates efficient charge transfer processes that result in measurable fluorescence changes upon analyte interaction.

Imidazole-functionalized metal-organic frameworks have demonstrated exceptional sensitivity for detecting environmental contaminants [13]. Recent developments have achieved detection limits as low as 0.5 nanomolar for dinitro-o-cresol herbicide and 1.1 nanomolar for furaltadone antibacterial agent [13]. These systems exhibit remarkable fluorescence quenching efficiencies of 82% and 89% respectively, with rapid response times of 5 seconds [13]. The Stern-Volmer quenching constants reach values of 5×10⁷ M⁻¹ and 2×10⁷ M⁻¹, indicating extraordinary sensor sensitivity [13].

The sensing mechanisms operate through multiple pathways depending on the target analyte [14] [15]. Resonance energy transfer occurs when the ultraviolet-visible absorption spectrum of the analyte overlaps with the emission spectrum of the metal-organic framework [14]. Competitive absorption mechanisms dominate when analyte absorption overlaps with the framework excitation spectrum [14]. These complementary processes enable selective detection of diverse environmental pollutants within complex sample matrices.

Metal-organic frameworks incorporating 1,4-di(1H-imidazol-4-yl)benzene have shown exceptional selectivity for metal ion detection [16] [17]. Indium-based frameworks demonstrate high selectivity for iron(III) ion detection through luminescence quenching phenomena in aqueous solutions [16]. The frameworks maintain structural integrity under harsh acidic and basic conditions spanning pH 2-13, enabling reliable sensor performance in diverse environmental conditions [16].

Advanced luminescent mechanisms in these systems involve ligand-to-ligand charge transfer processes rather than traditional metal-to-ligand transitions [15]. The excellent coplanarity between metal coordination nodes and aromatic ligand systems enhances π-electron conjugation, reducing non-radiative decay pathways and improving luminescent quantum yields [15]. This fundamental understanding enables rational design of next-generation luminescent sensors with enhanced performance characteristics.

The practical applications of these sensor systems extend to complex environmental matrices including serum, urine, wastewater, and variable pH media [13]. The outstanding selectivity even in the presence of interfering substances demonstrates the potential for real-world environmental monitoring and public health protection applications [13].

Photoresponsive Materials for Energy Conversion Systems

The photoresponsive properties of 1,3-Di(1H-imidazol-1-yl)benzene derivatives have opened new avenues for energy conversion applications [18] [19]. The compound's extended π-conjugated system combined with nitrogen-rich imidazole functionalities creates optimal electronic structures for photoinduced processes.

Recent breakthroughs in photochromic materials have demonstrated that 1,4-bis(4,5-diphenyl-1H-imidazol-2-yl)benzene exhibits unprecedented solid-state photochromism and photomagnetism simultaneously [18]. The material generates stable π-radicals through light irradiation, leading to dramatic color changes accompanied by paramagnetic and antiferromagnetic behavior at different temperatures [18]. Water molecules play a crucial role by forming hydrogen bonds with imidazole nitrogen atoms, facilitating strong π-π stacking interactions that promote photochromic behavior [18].

Imidazole-based materials have shown exceptional performance in perovskite solar cell applications [20] [21]. The incorporation of 1-benzyl-3-methylimidazolium bromide into perovskite precursors achieves power conversion efficiencies of 23.37%, significantly surpassing pristine perovskite devices at 20.71% [20] [21]. The electron-rich environment surrounding nitrogen atoms in the imidazolium structure effectively passivates uncoordinated lead cations, reducing bulk defects and inhibiting ion migration [20] [21]. Devices maintain 93% of initial efficiency after 1800 hours of storage under 45% relative humidity conditions [20] [21].

Dye-sensitized solar cell applications have utilized imidazole derivative dyes in donor-π bridge-acceptor configurations [22]. The highest performing system achieved 2.01% power conversion efficiency using an N,N-diethylpropan-1-amine substituted imidazole derivative [22]. Benzene and imidazole units serve as electron-donating groups while preventing dye aggregation on titanium dioxide surfaces [22]. Carboxylic acid functionalities provide both electron-accepting properties and anchor points for semiconductor surface attachment [22].

Photocatalytic applications have demonstrated the potential of imidazole-containing systems for hydrogen evolution reactions [23]. Organophotocatalysis starring zinc acetate enables sequential carbon-hydrogen functionalization of imidazo heterocycles with excellent yields and regioselectivity [23]. The mechanistic investigations reveal sequential sp² and sp³ carbon-hydrogen activation followed by functionalization driven by zinc acetate coupled with photocatalyst systems [23].

The fundamental photophysical properties of imidazolyl-based compounds show remarkable tunability through structural modifications [19]. Extension of conjugated systems from phenanthroimidazole cores to quinoline-imidazole backbones results in photoinduced and thermally reversible intramolecular aryl shifts [19]. These transformations are accompanied by dramatic optical property changes due to the formation of imidazolate-quinolinium compounds [19]. This photoreactive behavior is uncommon among similar compounds and offers potential for advanced photoswitchable applications [19].

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Dates

Last modified: 08-19-2023

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